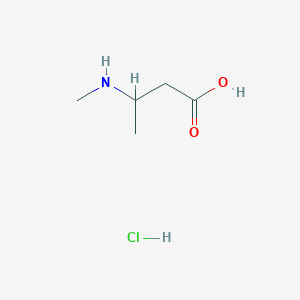

3-(Methylamino)butanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Methylamino)butanoic acid hydrochloride, also known by its IUPAC name 3-(methylamino)butanoic acid hydrochloride, is a chemical compound with the molecular formula C5H11NO2.ClH . It has a molecular weight of 153.61 . This compound is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of methyl 3-amino-4-carbomyl-2-cyano-2-butenoate, a dimer of methyl cyanoacetate and cyanoacetamide, is described, which involves ammonolysis with dimethylamine.Molecular Structure Analysis

The InChI code for 3-(Methylamino)butanoic acid hydrochloride is 1S/C5H11NO2.ClH/c1-4(6-2)3-5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

3-(Methylamino)butanoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 153.61 .Aplicaciones Científicas De Investigación

Flavor Compounds in Foods

Research into branched aldehydes, including compounds like 3-(Methylamino)butanoic acid hydrochloride, has highlighted their significant role as flavor compounds in both fermented and non-fermented food products. These compounds are produced and degraded from amino acids, with their formation influenced by metabolic conversions, microbial activity, and food composition. Understanding the generation pathways of these flavor compounds is crucial for controlling their formation to achieve desired levels in food products (Smit, Engels, & Smit, 2009).

Biomedical Applications

The compound's relevance extends into biomedical research, where its derivatives and related molecules are investigated for their potential in treating diseases and in drug synthesis. For instance, levulinic acid (LEV), closely related in structure and reactivity to 3-(Methylamino)butanoic acid hydrochloride, has been identified as a key building block for synthesizing a variety of value-added chemicals. Its applications in cancer treatment and medical materials demonstrate the compound's potential in reducing drug synthesis costs and simplifying synthesis steps, showcasing its flexibility and utility in medicine (Zhang et al., 2021).

Industrial Cleaning and Corrosion Inhibition

In the context of industrial cleaning and corrosion inhibition, the use of organic acids, including derivatives of 3-(Methylamino)butanoic acid hydrochloride, has been explored as an alternative to more aggressive and corrosive chemicals. These organic acids are preferred for their weaker, less corrosive nature, and their ability to avoid issues such as high dissolving power and sludging tendency at high temperatures. Their applications in acidizing operations for both carbonate and sandstone formations underline the importance of such compounds in enhancing operational efficiency and environmental safety in oil and gas operations (Alhamad et al., 2020).

Environmental and Ecological Significance

The ecological and environmental implications of 3-(Methylamino)butanoic acid hydrochloride and its isomers have also been examined, particularly in the context of cyanobacteria and their toxins. These studies shed light on the potential risks and ecological impacts of such compounds, emphasizing the need for continued research and monitoring to understand their behavior in natural ecosystems and their effects on human health (Manolidi et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding breathing dust, fumes, gas, mist, vapors, or spray .

Propiedades

IUPAC Name |

3-(methylamino)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(6-2)3-5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYRLRYWPQNZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700658 |

Source

|

| Record name | 3-(Methylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)butanoic acid hydrochloride | |

CAS RN |

167222-94-8 |

Source

|

| Record name | 3-(Methylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)

![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)

![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)